molecular formula C8H9NO2 B13804122 2-Amino-2-prop-2-ynylpent-4-ynoic acid

2-Amino-2-prop-2-ynylpent-4-ynoic acid

Cat. No.: B13804122
M. Wt: 151.16 g/mol
InChI Key: AJZQZQXLGHCMHZ-UHFFFAOYSA-N
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Description

2-Amino-2-prop-2-ynylpent-4-ynoic acid is a non-proteinogenic amino acid derivative characterized by a pent-4-ynoic acid backbone (five-carbon chain with a triple bond at position 4) substituted with both an amino (-NH₂) group and a prop-2-ynyl (propargyl, -CH₂C≡CH) group at the second carbon. This unique structure combines rigid alkyne functionalities with polar amino and carboxylic acid groups, making it a molecule of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-amino-2-prop-2-ynylpent-4-ynoic acid

InChI

InChI=1S/C8H9NO2/c1-3-5-8(9,6-4-2)7(10)11/h1-2H,5-6,9H2,(H,10,11)

InChI Key

AJZQZQXLGHCMHZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC#C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-prop-2-ynylpent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, which is used to prepare optically pure derivatives of this compound. The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in the presence of an alkyne and an aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-prop-2-ynylpent-4-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert alkyne groups to alkenes or alkanes.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkenes or alkanes.

Scientific Research Applications

2-Amino-2-prop-2-ynylpent-4-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-prop-2-ynylpent-4-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize its properties, 2-amino-2-prop-2-ynylpent-4-ynoic acid is compared below with structurally related compounds, focusing on molecular features, biological activities, and functional distinctions.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Key Structural Features Biological/Functional Properties Source/Reference
This compound C₈H₉NO₂ Amino and propargyl groups at C2; triple bonds at C2 (propargyl) and C4 Hypothesized roles in enzyme inhibition, neuroactive applications (inferred from alkyne and amino groups) [Inferred from analogs: [7], [12]]
4-Aminopent-2-ynoic acid C₅H₇NO₂ Amino group at C4; triple bond at C2 Potential metabolic intermediate; structural analog for amino acid transporters
2-Propylpent-4-ynoic acid C₈H₁₂O₂ Propyl group at C2; triple bond at C4 Studied for lipid metabolism modulation; lacks amino group, reducing polarity
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride C₈H₁₀N₂O₂·HCl Pyridin-4-yl group at C3; amino group at C2 Binds to ionotropic receptors (e.g., NMDA receptors); aromatic ring enhances hydrogen bonding
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid C₇H₈BrNO₂S Bromothiophene ring at C3; amino group at C2 Antimicrobial and anticancer activities due to halogen and heterocyclic moieties

Key Research Findings and Distinctions

Structural Rigidity and Reactivity

This contrasts with 4-aminopent-2-ynoic acid, where the single alkyne and distal amino group may limit steric constraints .

Functional Group Impact on Bioactivity
  • Alkyne vs. Aromatic Moieties: Compared to (S)-2-amino-3-(pyridin-4-yl)propanoic acid, the propargyl group in the target compound reduces aromatic interactions but increases reactivity in covalent bonding (e.g., click chemistry applications) .
Pharmacological Potential

The target compound’s propargyl group may similarly enhance lipophilicity, improving membrane permeability for central nervous system targeting .

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